6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The compound features a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the use of 2-aminopyridine and 3-chlorobenzaldehyde in the presence of a base such as potassium carbonate, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Studied for their antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: Various derivatives have been explored for their potential therapeutic applications
Uniqueness
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chloro substituents can enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H8Cl2N2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
KBWYQIOJASUWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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